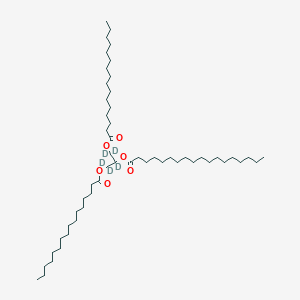
1,3-Dipalmitoyl-2-stearoyl glycerol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:
Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.
化学反应分析
Types of Reactions
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Transesterification: Reaction with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: Different esters and glycerol.
科学研究应用
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and mass spectrometry.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the production of biofuels and as an ingredient in cosmetics and food products.
作用机制
The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.
相似化合物的比较
Similar Compounds
1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.
1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.
1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.
Uniqueness
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.
属性
分子式 |
C53H102O6 |
|---|---|
分子量 |
840.4 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI 键 |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


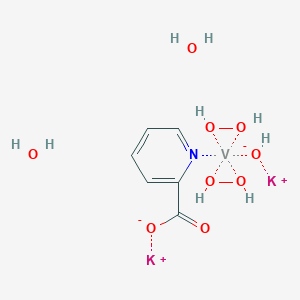
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)


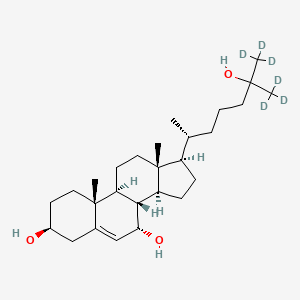
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)

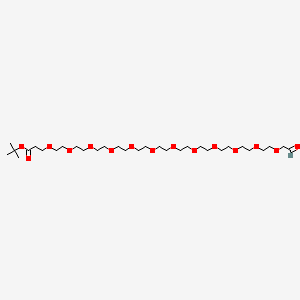
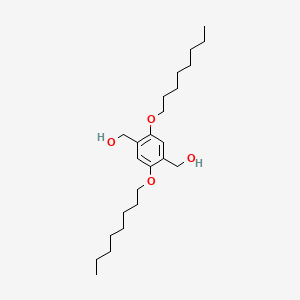

![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)
